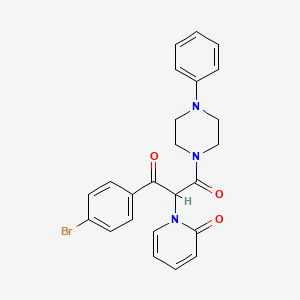![molecular formula C21H17NO5 B15020071 (4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B15020071.png)
(4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of chromenylidene oxazolone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4H-chromen-4-one under basic conditions to form the intermediate chromenylidene derivative. This intermediate is then reacted with 2-methyl-1,3-oxazol-5(4H)-one in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
Biologically, this compound has shown potential as an anti-inflammatory, antioxidant, and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is being investigated for its potential to treat various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chromenylidene derivatives and oxazolone derivatives, such as:
- (4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-phenyl-1,3-oxazol-5(4H)-one
- (4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-ethyl-1,3-oxazol-5(4H)-one
Uniqueness
What sets (4Z)-4-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H17NO5 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
(4Z)-4-[2-(3,4-dimethoxyphenyl)chromen-4-ylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H17NO5/c1-12-22-20(21(23)26-12)15-11-18(27-16-7-5-4-6-14(15)16)13-8-9-17(24-2)19(10-13)25-3/h4-11H,1-3H3/b20-15- |
Clé InChI |
RJYXBEMFKLZCCX-HKWRFOASSA-N |
SMILES isomérique |
CC1=N/C(=C\2/C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)/C(=O)O1 |
SMILES canonique |
CC1=NC(=C2C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]heptanehydrazide](/img/structure/B15019990.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020000.png)

![[1-[(4-bromophenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate](/img/structure/B15020016.png)
![Ethyl (2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B15020023.png)
![methyl 4-[(E)-(2-{(2E)-3-(3,4-dimethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]benzoate](/img/structure/B15020024.png)
![1,3-dimethyl-5-{[(E)-(3-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15020026.png)
![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B15020034.png)
![2,4-dimethoxy-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15020041.png)
![6-[(2E)-2-benzylidenehydrazinyl]-N-(2-methylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15020052.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-tert-butylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15020064.png)


![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15020090.png)
